N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features a benzodiazole moiety linked to a phenyl ring, which is further connected to an isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole moiety, which can be synthesized through the cyclization of o-phenylenediamine with formic acid. The phenyl ring is then functionalized with the benzodiazole group.
The isoindole structure can be synthesized separately through the reaction of phthalic anhydride with an appropriate amine, followed by cyclization. The final step involves coupling the benzodiazole-functionalized phenyl ring with the isoindole structure using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like hydroxybenzotriazole (HOBt) in a solvent such as dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzodiazole moiety.
Medicine: Explored for its potential as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The benzodiazole moiety can intercalate with DNA, potentially disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
Benzodiazole derivatives: Compounds like 2-aminobenzothiazole and benzimidazole share structural similarities and are known for their biological activities.
Isoindole derivatives: Compounds such as phthalimide and isoindoline are structurally related and have various applications in medicinal chemistry.
Uniqueness
N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to the combination of the benzodiazole and isoindole moieties, which may confer distinct electronic and steric properties, leading to unique biological activities and applications.
Properties
Molecular Formula |
C26H22N4O3 |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C26H22N4O3/c1-15(2)14-30-25(32)19-12-9-17(13-20(19)26(30)33)24(31)27-18-10-7-16(8-11-18)23-28-21-5-3-4-6-22(21)29-23/h3-13,15H,14H2,1-2H3,(H,27,31)(H,28,29) |
InChI Key |
MVCQBMJDVCKOEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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